5-Chloro-1-methylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

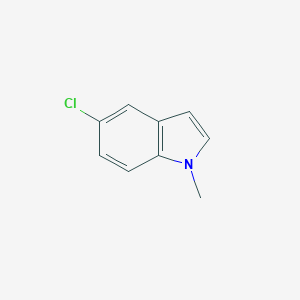

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUJZFNYIBXEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445985 | |

| Record name | 5-Chloro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112398-75-1 | |

| Record name | 5-Chloro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-1-methylindole chemical properties and structure

An In-depth Technical Guide to 5-Chloro-1-methylindole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 112398-75-1), a halogenated indole derivative of significant interest in medicinal and synthetic chemistry. We delve into the core chemical properties, structural characteristics, and spectroscopic signatures of this molecule. A detailed, field-tested protocol for its synthesis via N-methylation of 5-chloroindole is presented, emphasizing practical execution and mechanistic rationale. Furthermore, this guide explores the chemical reactivity of the this compound nucleus, focusing on the principles of electrophilic aromatic substitution. Finally, we survey its contemporary applications as a crucial building block in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile scaffold.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted indole featuring a chlorine atom at the C5 position of the benzene ring and a methyl group on the pyrrole nitrogen (N1). This substitution pattern imparts specific electronic and steric properties that govern its reactivity and utility as a pharmacophore.[1]

dot

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-1-methyl-1H-indole | [2] |

| CAS Number | 112398-75-1 | [2][3] |

| Molecular Formula | C₉H₈ClN | [2][4] |

| Molecular Weight | 165.62 g/mol | [2][4] |

| Appearance | Light yellow oil | [5] |

| Purity | ≥98% (by GC) | [2] |

| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents like chloroform and DMF. | [6][7] |

Spectroscopic Characterization

2.1 Mass Spectrometry (MS) The electron ionization mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight for the ³⁵Cl isotope. A significant M+2 peak at m/z = 167 with approximately one-third the intensity of the M⁺ peak is expected, which is the definitive signature of a monochlorinated compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts in CDCl₃ are inferred from the spectra of 5-chloroindole, 1-methylindole, and 5-chloro-3-methyl-1H-indole.[1][8][9][10]

Expected ¹H NMR (in CDCl₃):

-

N-CH₃: A sharp singlet at ~3.7-3.8 ppm.

-

Aromatic Protons:

-

H4: Doublet, ~7.6 ppm. Deshielded due to proximity to the electronegative chlorine.

-

H7: Doublet, ~7.2-7.3 ppm.

-

H6: Doublet of doublets, ~7.1-7.2 ppm, showing coupling to both H4 and H7.

-

-

Pyrrole Protons:

-

H2: Doublet, ~7.0-7.1 ppm.

-

H3: Doublet, ~6.4-6.5 ppm. Shielded due to the electron-donating effect of the nitrogen atom.

-

Expected ¹³C NMR (in CDCl₃):

-

N-CH₃: ~33 ppm.

-

Pyrrole Carbons: C2 (~128 ppm), C3 (~101 ppm).

-

Benzene Carbons: C5 (attached to Cl, ~125-126 ppm), C4, C6, C7 (~110-122 ppm).

-

Bridgehead Carbons: C3a, C7a (~128-135 ppm).

2.3 Infrared (IR) Spectroscopy The IR spectrum is used to identify functional groups. Unlike its precursor 5-chloroindole, this compound will lack the characteristic N-H stretching band around 3400 cm⁻¹. Key expected peaks include:

-

C-H stretching (aromatic & methyl): 2900-3100 cm⁻¹.

-

C=C stretching (aromatic): 1450-1600 cm⁻¹.

-

C-N stretching: ~1300-1350 cm⁻¹.

-

C-Cl stretching: 700-800 cm⁻¹.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is the N-methylation of commercially available 5-chloroindole. The use of dimethyl carbonate (DMC) as a methylating agent represents a greener and safer alternative to traditional reagents like methyl iodide or dimethyl sulfate.

Causality Behind Experimental Choices:

-

Methylating Agent (DMC): Dimethyl carbonate is a non-toxic, environmentally benign reagent. Its low reactivity compared to methyl halides is overcome by elevated temperatures, making the reaction highly controllable.

-

Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and easy-to-handle base, sufficient to deprotonate the indole nitrogen to generate the nucleophilic indolide anion. Stronger bases like NaH are not required and would present greater handling risks.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the indole substrate and the carbonate base, facilitating the Sₙ2 reaction. Its high boiling point (~153 °C) is ideal for this reaction, which requires heating.

dot

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroindole (1.0 eq), potassium carbonate (K₂CO₃, ~1.5 eq), and N,N-dimethylformamide (DMF, ~5-10 mL per gram of indole).

-

Reagent Addition: Add dimethyl carbonate (DMC, ~3.0 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-chloroindole is consumed (typically 3-5 hours).

-

Workup - Quenching: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to ~0-5 °C. Slowly and carefully add ice-cold water to quench the reaction, which will precipitate the crude product or form an oily suspension.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME). Perform the extraction three times to ensure complete recovery.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a light yellow oil.[5] The product is often of high purity (>95%) and may not require further purification.

Chemical Reactivity: Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS).[11] The reaction is strongly directed to the C3 position of the pyrrole ring.

Mechanistic Rationale:

-

Regioselectivity: Attack at C3 is overwhelmingly favored because the resulting carbocation intermediate (Wheland intermediate) is stabilized by resonance involving the nitrogen atom, allowing the positive charge to be delocalized over both the carbon and nitrogen atoms without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to a less stable intermediate.

-

Substituent Effects:

-

N1-Methyl Group: The methyl group is weakly electron-donating and slightly increases the electron density of the indole ring, making it more reactive towards electrophiles than the N-H parent indole.

-

C5-Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards EAS. However, through resonance, its lone pairs are ortho-, para-directing. This effect reinforces the inherent reactivity at C3 (ortho to the C4 position) but deactivates the benzene ring portion of the molecule.

-

Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are all expected to proceed at the C3 position.

dot

Caption: General mechanism for electrophilic substitution at the C3 position.

Applications in Research and Drug Discovery

The 5-chloroindole scaffold is a "privileged structure" in medicinal chemistry, and its N-methylated derivative is a key intermediate for accessing a wide range of biologically active molecules.

5.1 Anticancer Agents - EGFR Inhibitors The most prominent application of the 5-chloroindole scaffold is in the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, a critical target in oncology.

-

Mechanism of Action: Many lung cancers are driven by mutations in EGFR. While first-generation inhibitors are effective, tumors often develop resistance through a secondary mutation, T790M. Derivatives built from the this compound core have been designed to potently inhibit both the wild-type (WT) EGFR and the drug-resistant T790M mutant.[12]

-

Field Insight: The 5-chloro-indole moiety inserts deep into the hydrophobic pocket of the EGFR kinase domain. The strategic placement of the chlorine atom enhances binding affinity and modulates pharmacokinetic properties. The N-methyl group prevents the formation of hydrogen bonds at the N1 position, which can be used to fine-tune the molecule's orientation and interaction with specific amino acid residues in the ATP-binding site.[12]

5.2 Neuropharmacology - 5-HT₃ Receptor Modulation The parent compound, 5-chloroindole, is a known positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[6]

-

Therapeutic Relevance: The 5-HT₃ receptor is a ligand-gated ion channel involved in chemotherapy-induced nausea, vomiting, and irritable bowel syndrome. While this compound itself has not been fully characterized in this role, it serves as a valuable starting point for synthesizing libraries of N-substituted analogs to probe the structure-activity relationship (SAR) at this receptor.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although specific toxicology data for this compound is not extensively published, prudent handling procedures should be based on data from structurally similar chlorinated indoles.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Harmful if swallowed.

This guide provides a robust framework for understanding and utilizing this compound. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists and researchers dedicated to advancing the frontiers of drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. capotchem.com [capotchem.com]

- 3. This compound | 112398-75-1 [chemicalbook.com]

- 4. 5-Chloro-1-methyl-1H-indole , 112398-75-1 - CookeChem [cookechem.com]

- 5. Indole [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methylindole

Abstract

5-Chloro-1-methylindole is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the design of novel therapeutic agents. This technical guide provides a detailed exploration of the structural, physical, and spectral characteristics of this compound. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental determination and theoretical prediction of its key properties. The guide delves into the structural attributes, solubility, melting and boiling points, and spectral signatures (NMR, IR, Mass Spectrometry) of the compound. Furthermore, it discusses its chemical reactivity and stability, providing a holistic view of its behavior in various chemical environments. Experimental protocols for the determination of these properties are detailed, emphasizing the rationale behind the chosen methodologies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the electronic and lipophilic properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with a chlorine atom at the 5-position of the benzene ring and a methyl group on the indole nitrogen, is a key intermediate in the synthesis of a variety of pharmacologically relevant molecules.[1] This guide aims to provide a thorough understanding of its fundamental physicochemical properties, which are critical for its handling, characterization, and application in synthetic and medicinal chemistry workflows.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its identity and behavior in chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| CAS Number | 112398-75-1 | [2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Melting Point | 35 °C | [3] |

| Boiling Point (Predicted) | 278.4 ± 13.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [3] |

Solubility Profile

5-Chloroindole is reported to be poorly soluble in water but soluble in alcohols.[4] It is anticipated that this compound will exhibit a similar solubility profile, with good solubility in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM), and low solubility in aqueous media.

Experimental Protocol for Solubility Determination

A standardized method to experimentally determine the solubility of this compound is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it allows for the establishment of a true thermodynamic equilibrium between the solid and the solution.[5] The extended agitation period ensures that the dissolution process has reached its maximum extent. Temperature control is critical as solubility is highly temperature-dependent.

Caption: Workflow for experimental solubility determination.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. The following sections detail the expected spectral properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. Based on the analysis of the closely related compound 5-chloro-3-methyl-1H-indole[6], the following chemical shifts can be predicted:

-

Aromatic Protons (Benzene Ring): The protons on the chlorinated benzene ring will appear in the range of δ 7.0-7.6 ppm. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet.

-

Aromatic Protons (Pyrrole Ring): The protons at C2 and C3 of the indole ring are expected to resonate between δ 6.5 and 7.5 ppm.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, likely in the range of δ 3.7-4.0 ppm.

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:

-

Aromatic Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon atom C5, bonded to the electronegative chlorine atom, will have a characteristic chemical shift.

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, typically around δ 30-35 ppm.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[7]

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[8] Shimming the magnetic field is crucial for obtaining sharp and well-resolved peaks, which is necessary for accurate interpretation of the spectra.[7]

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound will exhibit the following key absorption bands:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): Around 2950-2850 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-N stretching: Around 1360-1250 cm⁻¹

-

C-Cl stretching: Around 800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the following features are expected:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 165).

-

Isotope Peak (M+2): Due to the presence of the chlorine atom, a characteristic isotope peak at m/z = 167 with an intensity of approximately one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.[9]

-

Fragmentation Pattern: Common fragmentation pathways for indole derivatives involve the loss of small molecules or radicals from the parent ion. For this compound, fragmentation may involve the loss of the methyl group or cleavage of the indole ring.

Chemical Reactivity and Stability

The reactivity of the indole nucleus is characterized by its susceptibility to electrophilic attack, with the C3 position being the most reactive.[10] In this compound, the presence of the chloro and methyl substituents will influence its reactivity.

-

Electrophilic Substitution: The C3 position is the most nucleophilic and therefore the primary site for electrophilic substitution. The electron-withdrawing nature of the chlorine atom at C5 will slightly deactivate the benzene ring towards electrophilic attack.

-

Stability: Indole derivatives are generally more stable under basic conditions than in acidic media. Strong acids can lead to polymerization or degradation of the indole ring. The N-methyl group in this compound enhances its stability by preventing N-protonation under acidic conditions, which can be a pathway for degradation in N-unsubstituted indoles.

Potential Metabolic Pathways

While specific metabolic studies on this compound are not extensively reported, the metabolism of related N-alkylated indole derivatives has been investigated. The primary metabolic transformations are expected to involve:

-

Oxidation: The N-methyl group can be a site for oxidative metabolism, potentially leading to the corresponding N-hydroxymethyl or N-formyl derivatives, and eventual N-dealkylation.

-

Hydroxylation: The indole ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.

Caption: Predicted metabolic transformations of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By combining available experimental data with theoretical predictions and insights from analogous compounds, a detailed profile of its structural, physical, and spectral characteristics, as well as its chemical reactivity and stability, has been established. The inclusion of detailed experimental protocols provides a practical framework for researchers to characterize this important synthetic intermediate. A thorough understanding of these properties is essential for the rational design and development of new chemical entities based on the this compound scaffold, ultimately facilitating advancements in medicinal chemistry and drug discovery.

References

- 1. This compound | 112398-75-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 112398-75-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. PROSPRE [prospre.ca]

- 8. In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Chloro-1-methylindole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methylindole, a halogenated derivative of the indole scaffold, has emerged as a significant building block in medicinal chemistry. Its strategic substitution pattern—a chlorine atom at the 5-position and a methyl group on the indole nitrogen—imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its burgeoning role in drug discovery, particularly in the development of kinase inhibitors for oncology.

Core Properties of this compound

This compound is a solid at room temperature, and its key identifiers and molecular properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 112398-75-1 | [1] |

| Molecular Formula | C₉H₈ClN | |

| Molecular Weight | 165.62 g/mol | [1] |

| InChI Key | UAUJZFNYIBXEDG-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to light yellow crystalline solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; insoluble in water. | [2] |

Synthesis and Purification of this compound

The most prevalent and efficient synthesis of this compound is achieved through the N-methylation of commercially available 5-chloroindole. This reaction is a classic example of nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile.

Synthetic Workflow: N-methylation of 5-Chloroindole

The following diagram outlines the straightforward synthetic pathway to this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis and purification of this compound.

Materials:

-

5-Chloroindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 equivalent). Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed.

-

Methylation: To the resulting anion solution, add methyl iodide (1.5 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.60 (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with H6.

-

δ ~7.25 (d, J ≈ 8.7 Hz, 1H): Aromatic proton at the C7 position, showing a doublet from coupling with H6.

-

δ ~7.15 (dd, J ≈ 8.7, 2.0 Hz, 1H): Aromatic proton at the C6 position, appearing as a doublet of doublets due to coupling with both H7 and H4.

-

δ ~7.05 (d, J ≈ 3.1 Hz, 1H): Pyrrole proton at the C2 position, coupled to H3.

-

δ ~6.45 (d, J ≈ 3.1 Hz, 1H): Pyrrole proton at the C3 position, coupled to H2.

-

δ ~3.75 (s, 3H): Methyl protons of the N-CH₃ group, appearing as a singlet.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~135.0: Quaternary carbon C7a.

-

δ ~129.5: Quaternary carbon C3a.

-

δ ~128.0: Aromatic carbon C2.

-

δ ~125.5: Quaternary carbon C5 (attached to Cl).

-

δ ~122.0: Aromatic carbon C6.

-

δ ~120.0: Aromatic carbon C4.

-

δ ~109.5: Aromatic carbon C7.

-

δ ~101.0: Pyrrole carbon C3.

-

δ ~33.0: Methyl carbon N-CH₃.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak (M⁺) at m/z 165 and an M+2 peak at m/z 167 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns may involve the loss of a methyl radical (M-15) or a chlorine atom (M-35).

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic and pyrrole rings.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and pyrrole rings.

-

~1100-1000 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in organic synthesis, with the indole ring being amenable to various electrophilic substitution reactions, primarily at the C3 position.

Reactivity Profile

The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack. The presence of the electron-donating methyl group at the N1 position further activates the ring towards substitution. Common reactions include:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position using phosphoryl chloride (POCl₃) and DMF.

-

Mannich Reaction: Aminomethylation at the C3 position.

-

Friedel-Crafts Acylation: Acylation at the C3 position.

Role in Drug Discovery

The 5-chloro-indole moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous biologically active compounds.[2][3] The introduction of a chlorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the molecule, which can lead to improved pharmacological activity.[3]

Applications in Oncology:

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1]

-

EGFR and BRAF Kinase Inhibition: Several studies have demonstrated that compounds incorporating the this compound scaffold can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are often mutated and hyperactivated in various cancers.[1] Some of these derivatives have shown greater potency than established drugs like erlotinib.[1]

The following diagram illustrates the role of this compound derivatives as kinase inhibitors in a simplified signaling pathway.

Caption: Inhibition of kinase signaling by this compound derivatives.

Safety and Handling

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the amenability of the indole core to further functionalization make it an attractive starting material for the construction of complex molecular architectures. The demonstrated success of its derivatives as potent kinase inhibitors highlights the importance of the this compound scaffold in the ongoing quest for novel and effective therapeutic agents, particularly in the field of oncology. As research in this area continues, it is anticipated that this privileged structure will play an even greater role in the development of next-generation targeted therapies.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 5-Chloro-1-methylindole

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-1-methylindole, a substituted indole derivative of interest to researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data interpretation. The protocols and analyses herein are designed to be self-validating, providing a solid authoritative grounding for the spectroscopic identification and characterization of this compound.

Introduction: The Significance of this compound

5-Chloroindole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1] The introduction of a chlorine atom at the 5-position and a methyl group at the 1-position of the indole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development involving this compound. This guide provides a detailed roadmap for interpreting the spectral data of this compound.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound forms the basis for interpreting its spectral data. The following diagram illustrates the numbering of the indole ring system, which will be used throughout this guide.

References

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-Chloro-1-methylindole and Its Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the burgeoning field of 5-chloro-1-methylindole derivatives, a class of molecules demonstrating significant therapeutic promise. We will delve into the synthetic strategies, diverse biological activities, and mechanisms of action that position these compounds as compelling candidates for further investigation and development. This document is intended to be a dynamic resource, fostering a deeper understanding and inspiring novel research directions in medicinal chemistry and pharmacology.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of biologically active molecules. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic efficacy.[2] This guide will specifically focus on the impact of N-methylation at the 1-position of the 5-chloroindole core, exploring how this modification influences a spectrum of biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

5-Chloroindole derivatives have emerged as a particularly promising class of anticancer agents.[1] Their primary mechanism of action often involves the inhibition of key protein kinases that are critical for tumor growth and survival.[3]

Mechanism of Action: Inhibition of EGFR and BRAF Kinases

A significant body of research has focused on the development of 5-chloroindole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[4] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4] Certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[4] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby abrogating the signal transduction cascade and leading to the induction of apoptosis and inhibition of tumor growth.[4]

While many of the pioneering studies have focused on N-unsubstituted 5-chloroindoles, the introduction of a methyl group at the N1 position can influence the molecule's conformation, solubility, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Signaling Pathway Diagram: EGFR/BRAF Inhibition

Caption: Inhibition of the EGFR/BRAF signaling cascade by this compound derivatives.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the reported in vitro activities of representative 5-chloroindole derivatives against various cancer cell lines and kinases. It is important to note that while not all examples are 1-methylated, they provide a strong rationale for the exploration of this substitution.

Table 1: Antiproliferative Activity of Selected 5-Chloroindole Derivatives

| Compound ID | Cancer Cell Line | GI₅₀ (nM) | Reference Compound | GI₅₀ (nM) | Reference |

| 3e | Pancreatic (Panc-1) | 33 | Erlotinib | 33 | [1] |

| 3e | Breast (MCF-7) | 31 | Erlotinib | 33 | [1] |

| 3e | Colon (HT-29) | 35 | Erlotinib | 33 | [1] |

| 5f | Pancreatic (Panc-1) | 29 | Erlotinib | 33 | [5] |

| 5g | Pancreatic (Panc-1) | 31 | Erlotinib | 33 | [5] |

Table 2: EGFR Kinase Inhibitory Activity of Selected 5-Chloroindole Derivatives

| Compound ID | EGFR Mutant | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Reference |

| 3e | T790M | 68 | Erlotinib | 80 | [1] |

| 5f | T790M | 9.5 ± 2 | Osimertinib | 8 ± 2 | [5] |

| 5g | T790M | 11.9 ± 3 | Osimertinib | 8 ± 2 | [5] |

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[2]

Workflow Diagram: MTT Assay

Caption: A generalized workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial and Antibiofilm Activity

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial agents is of paramount importance. Chloroindoles have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[6][7]

Mechanism of Action

The precise antimicrobial mechanism of action for many indole derivatives is still under investigation, but it is believed to be multifactorial. Some studies suggest that these compounds can disrupt the bacterial cell membrane, leading to cell lysis.[6] Additionally, certain chloroindoles have been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and the host immune system.[7] The inhibition of biofilm formation can occur through various mechanisms, including the interference with quorum sensing pathways and the downregulation of genes involved in adhesion and extracellular matrix production.[6]

A study on a series of 83 indole derivatives found that 5-chloroindole and 5-chloro-2-methyl indole were among the most potent inhibitors of biofilm formation in uropathogenic Escherichia coli.[7] The N-methylation at the 1-position could potentially enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall and membrane.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for selected chloroindoles against various bacterial strains.

Table 3: Antimicrobial Activity of Chloroindoles

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | [6] |

| 5-chloroindole | Vibrio parahaemolyticus | 50 | [6] |

| 4-chloroindole | Uropathogenic E. coli | 75 | [7] |

| 5-chloroindole | Uropathogenic E. coli | 75 | [7] |

| 5-chloro-2-methyl indole | Uropathogenic E. coli | 75 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow Diagram: MIC Determination

References

- 1. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-αMT - Wikipedia [en.wikipedia.org]

- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. | Semantic Scholar [semanticscholar.org]

- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Synthesis of 5-Chloroindoles: From Classical Reactions to Modern Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole, a halogenated derivative of the indole heterocyclic scaffold, has emerged as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the historical development, synthesis, and strategic importance of 5-chloroindoles. Particular emphasis is placed on the evolution of synthetic methodologies, from classical name reactions to modern catalytic systems. This document aims to serve as a thorough resource, detailing key experimental protocols, explaining the causality behind synthetic choices, and presenting comparative data to facilitate further research and development in this vital area of chemical science.

Introduction: The Enduring Significance of the 5-Chloroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring has proven to be a particularly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This substitution can enhance metabolic stability, improve receptor binding affinity, and alter electronic properties, making 5-chloroindole a valuable pharmacophore.

First systematically synthesized and reported in the mid-20th century, 5-chloroindole has transitioned from a chemical curiosity to a molecule of significant interest in both academic and industrial research. Its derivatives have shown promise in a wide array of therapeutic areas, including neuropharmacology, as positive allosteric modulators of the 5-HT₃ receptor, and oncology, where the scaffold is a promising starting point for the design of novel anticancer agents. The versatility of the 5-chloroindole core also extends to materials science, with potential applications in sensors and electronic devices.

This guide provides a historical journey through the synthetic strategies developed to access this important heterocyclic system, offering insights into the rationale and evolution of these methods.

Classical Synthetic Approaches: The Foundation of Indole Chemistry

The early syntheses of indoles, many of which were developed in the late 19th and early 20th centuries, form the bedrock of heterocyclic chemistry. These "name reactions" have been adapted over the years for the preparation of a vast number of substituted indoles, including 5-chloroindoles.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles. The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.

Mechanism and Strategic Considerations:

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. Polyphosphoric acid is also a common and effective catalyst for this transformation.

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

-

Starting Materials: 4-chlorophenylhydrazine and butan-2-one.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to

Potential therapeutic targets of 5-Chloro-1-methylindole

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-1-methylindole and its Analogs

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic introduction of a chlorine atom at the 5-position, combined with N-methylation, yields this compound, a versatile building block for synthesizing compounds with significant therapeutic potential.[1] This guide provides a comprehensive exploration of the known and potential therapeutic targets modulated by derivatives of this scaffold. While direct research on this compound is nascent, extensive studies on closely related 5-chloroindole analogs provide a robust, data-driven foundation for identifying high-potential therapeutic avenues. We will dissect the key molecular targets in oncology, neuropharmacology, and inflammation, presenting the mechanistic rationale, supporting data, and detailed experimental protocols to empower researchers in their drug discovery efforts.

The this compound Scaffold: A Primer

The therapeutic utility of the this compound scaffold is rooted in its fundamental chemical characteristics. The indole core provides a rigid, aromatic structure capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1]

-

Role of Halogenation : The introduction of a chlorine atom at the C-5 position is a critical modification. This electronegative atom alters the electronic distribution of the indole ring, enhancing its ability to interact with biological targets and often improving pharmacokinetic properties like membrane permeability and metabolic stability.[2][3]

-

Impact of N-Methylation : The methyl group on the indole nitrogen (N-1) removes the hydrogen bond donor capability of the parent indole N-H group. This modification can significantly impact binding affinity and selectivity for specific targets by altering the molecule's steric and electronic profile. It also typically increases lipophilicity, which can affect cell penetration and overall pharmacokinetics.

-

Synthesis : The core structure is accessible through standard synthetic routes, most commonly via the N-methylation of 5-chloroindole. A typical method involves reacting 5-chloroindole with a methylating agent like dimethyl carbonate in the presence of a base.[1] This synthetic tractability allows for the creation of diverse chemical libraries for screening.

Primary Oncological Targets

Derivatives of the 5-chloroindole scaffold have demonstrated remarkable efficacy in oncology, primarily by targeting key nodes in cancer cell signaling pathways.[4]

Receptor Tyrosine Kinases: EGFR and BRAF

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades regulating cell proliferation, survival, and migration.[5] Mutations and overexpression of EGFR are hallmarks of various cancers, including non-small-cell lung cancer (NSCLC).[5]

Mechanism of Action : 5-chloroindole derivatives have been engineered to act as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these compounds prevent receptor autophosphorylation, effectively shutting down the aberrant signaling cascade and leading to cell growth inhibition and apoptosis.[4] Notably, certain derivatives show high potency against both wild-type (EGFRWT) and clinically relevant resistant mutants like T790M.[4][5]

Supporting Data : Numerous studies have quantified the potent anti-proliferative and enzyme-inhibitory activities of 5-chloroindole derivatives. The data below summarizes the activity of several lead compounds against cancer cell lines and specific EGFR kinase mutants.

| Compound | Target Cancer Cell Line | GI₅₀ (nM) | Reference Compound | Reference GI₅₀ (nM) | Source |

| 5f | Pancreatic (Panc-1) | 29 | Erlotinib | 33 | [4][5] |

| 5g | Pancreatic (Panc-1) | 31 | Erlotinib | 33 | [4][5] |

| 5d | Pancreatic (Panc-1) | 36 | Erlotinib | 33 | [4][5] |

| Compound | EGFR Mutant | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Source |

| 5f | T790M | 9.5 ± 2 | Osimertinib | 8 ± 2 | [4][5] |

| 5g | T790M | 11.9 ± 3 | Osimertinib | 8 ± 2 | [4][5] |

| 5d | WT | 68 | Erlotinib | 80 | [4][5] |

| 5g | WT | 73 | Erlotinib | 80 | [4][5] |

Experimental Workflow: Kinase Inhibitor Screening

The following workflow provides a logical progression for identifying and characterizing novel kinase inhibitors based on the this compound scaffold.

Caption: Workflow for anticancer kinase inhibitor screening.

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying inhibitor binding to the EGFR kinase domain.

-

Reagent Preparation :

-

Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Prepare a 4X solution of Eu-anti-tag antibody and a 4X solution of Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer.

-

Prepare a 2X solution of the EGFR kinase enzyme in Kinase Buffer.

-

Serially dilute the this compound test compounds in DMSO, then create intermediate dilutions in Kinase Buffer.

-

-

Assay Procedure :

-

Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" control.

-

Combine equal volumes of the 4X antibody and 4X tracer solutions to create a 2X Tracer/Antibody mixture.

-

Add 5 µL of the 2X Tracer/Antibody mixture to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The self-validating nature of this protocol comes from the inclusion of positive (no inhibitor) and negative (no enzyme) controls, which define the dynamic range of the assay.

-

WNT/β-Catenin Signaling: Targeting Dishevelled-1 (DVL1)

The WNT/β-catenin pathway is a crucial regulator of cell fate and proliferation; its aberrant activation is a key driver in many cancers, particularly colorectal cancer.[6] The Dishevelled (DVL) proteins are essential scaffolding proteins that transduce the WNT signal from the Frizzled receptor to downstream components.[6]

Mechanism of Action : A specific 5-chloroindole derivative, (S)-RS4690, has been identified as a selective inhibitor of the DVL1 protein.[6] It is thought to disrupt the interaction between the PDZ domain of DVL1 and the Frizzled receptor, thereby preventing the stabilization of β-catenin and switching off the pro-proliferative WNT signal.[6]

Supporting Data : (S)-RS4690 demonstrated potent and selective inhibition of DVL1 binding with an EC₅₀ of 0.49 ± 0.11 μM and inhibited the growth of WNT-dependent HCT116 colorectal cancer cells with an EC₅₀ of 7.1 ± 0.6 μM.[6]

Caption: Inhibition of the WNT/β-catenin pathway by a DVL1 inhibitor.

Neuropharmacological Targets

The parent 5-chloroindole scaffold is a potent modulator of a key ligand-gated ion channel involved in neurotransmission, suggesting a promising avenue of investigation for this compound.

Ligand-Gated Ion Channels: Allosteric Modulation of the 5-HT₃ Receptor

The 5-hydroxytryptamine type 3 (5-HT₃) receptor is a cation-selective ion channel activated by the neurotransmitter serotonin. It is heavily implicated in physiological processes including nausea, vomiting, anxiety, and gut motility.[2][7]

Mechanism of Action : 5-Chloroindole (the N-H parent compound) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[7] Unlike an agonist which directly activates the receptor, a PAM binds to a distinct (allosteric) site and enhances the receptor's response to the endogenous agonist (serotonin). This mode of action can provide a more nuanced modulation of receptor activity compared to direct agonism. The N-methylation in this compound would be a critical SAR data point, as the removal of the N-H hydrogen bond donor could alter its binding affinity or modulatory effect at the allosteric site.

Supporting Data : 5-chloroindole (1-100 μM) was shown to potentiate responses mediated by the human 5-HT₃A receptor to both full and partial agonists.[7] It also induced a small (≈ twofold) increase in the apparent affinity of serotonin for the receptor.[7]

Experimental Workflow: Screening for Allosteric Modulators

Electrophysiology is the gold standard for characterizing ion channel modulators, providing high-resolution data on channel function.

Caption: Electrophysiology workflow for identifying 5-HT₃R PAMs.

Emerging and Exploratory Targets

The structural versatility of the 5-chloroindole scaffold suggests its potential utility across other therapeutic areas, supported by preliminary findings with related indole analogs.

-

Anti-inflammatory Pathways : Indole derivatives are widely reported to possess anti-inflammatory and analgesic properties.[8] Mechanistic studies on related compounds point towards the inhibition of key pro-inflammatory mediators like NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] Investigating this compound derivatives in cellular models of inflammation (e.g., LPS-stimulated macrophages) is a logical next step to explore this potential.[9]

-

Metabolic Enzymes (PYGB) : A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative was recently identified as an inhibitor of brain-type glycogen phosphorylase (PYGB).[10][11] This enzyme is a potential therapeutic target for mitigating brain damage during cerebral ischemia.[10] This finding opens an exciting and underexplored avenue for 5-chloroindole-based drug discovery.

Conclusion and Future Directions

The this compound scaffold is a privileged structure with validated and potential applications across multiple therapeutic areas. The most robust evidence points to the development of its derivatives as potent inhibitors of oncogenic kinases, particularly wild-type and mutant EGFR. Furthermore, the discovery of a DVL1 inhibitor highlights the scaffold's potential to drug challenging targets in developmental pathways like WNT. In neuropharmacology, the established activity of the parent 5-chloroindole as a 5-HT₃ receptor PAM provides a strong rationale for exploring N-methylated analogs for nuanced CNS applications.

Future research should focus on systematic structure-activity relationship (SAR) studies to delineate the precise role of the N-1 methyl group in modulating activity at these targets. Exploring the emerging anti-inflammatory and metabolic enzyme inhibitory activities could uncover novel therapeutic applications for this versatile chemical class.

References

- 1. This compound | 112398-75-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel 5-Chloro- N-phenyl-1 H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel 5-Chloro- N-phenyl-1H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Validation of Target PYGB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Chloro-1-methylindole in Modern Organic Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Among the myriad of substituted indoles, 5-Chloro-1-methylindole has emerged as a particularly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chloro substituent at the C5 position and the methyl group on the indole nitrogen, provide a powerful handle for molecular diversification. This guide offers a comprehensive exploration of the synthesis, reactivity, and strategic applications of this compound, providing field-proven insights and detailed methodologies for its effective utilization in research and development.

The presence of a chlorine atom at the C5 position not only influences the electron density of the indole ring, enhancing its stability and modulating its reactivity, but also serves as a key functional group for a variety of powerful cross-coupling reactions. The N-methylation prevents unwanted side reactions at the nitrogen atom and can be a crucial element for biological activity in the final target molecules. This combination of features makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with diverse therapeutic and material science applications.[1][2]

Core Synthesis and Physicochemical Properties

The most common and practical route to this compound involves the N-methylation of the readily available 5-chloroindole. This transformation can be efficiently achieved using various methylating agents in the presence of a suitable base.

A frequently employed method utilizes dimethyl carbonate as a green and safe methylating agent.

| Property | Value |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 49-51 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Strategic Functionalization of the this compound Core

The reactivity of the this compound nucleus is characterized by a rich and versatile chemistry, allowing for selective functionalization at multiple positions. The electron-donating character of the N-methyl group and the inherent reactivity of the indole ring direct electrophilic substitutions primarily to the C3 position. Concurrently, the chloro-substituent at C5 provides a strategic site for transition-metal-catalyzed cross-coupling reactions.

C3-Position: The Epicenter of Electrophilic Substitution

The C3 position of this compound is highly susceptible to electrophilic attack, providing a straightforward entry to a wide range of 3-substituted derivatives.

The Vilsmeier-Haack reaction is a highly efficient method for the introduction of a formyl group at the C3 position, yielding the valuable intermediate 5-chloro-1-methyl-1H-indole-3-carbaldehyde. This aldehyde can then be further elaborated into a multitude of other functional groups.

Experimental Protocol: Synthesis of 5-chloro-1-methyl-1H-indole-3-carbaldehyde

-

Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Water, Ice.

-

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C under an inert atmosphere.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to afford 5-chloro-1-methyl-1H-indole-3-carbaldehyde.

-

Caption: Vilsmeier-Haack formylation of this compound.

Similar to formylation, the introduction of other acyl groups at the C3 position can be readily achieved via Friedel-Crafts acylation. This reaction typically employs an acylating agent (e.g., an acid anhydride or acyl chloride) in the presence of a Lewis acid catalyst.

C5-Position: A Gateway to Biaryl and Heteroaryl Structures via Cross-Coupling

The chloro-substituent at the C5 position, while less reactive than its bromo or iodo counterparts, can effectively participate in a range of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the synthesis of complex molecules, including many pharmaceutical candidates.[3] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields with aryl chlorides.[4]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction provides access to a diverse array of 5-aryl- and 5-heteroaryl-1-methylindoles, which are prevalent motifs in biologically active compounds.[5] For the coupling of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, Water).

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Add the base (2-3 equivalents) and the degassed solvent system.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction enables the coupling of this compound with alkenes to form 5-vinyl-1-methylindoles.[7] These products are valuable intermediates for further transformations, such as polymerizations or metathesis reactions.

The Sonogashira coupling provides a direct route to 5-alkynyl-1-methylindoles by reacting this compound with terminal alkynes.[8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9] The resulting alkynyl indoles are versatile building blocks in medicinal chemistry and materials science.[10]

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C5 position, providing access to 5-amino-1-methylindole derivatives.[11] This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common pharmacophore.[12] Similar to the Suzuki coupling, the amination of aryl chlorides often necessitates the use of specialized ligand systems to achieve high efficiency.[13]

Functionalization of Other Ring Positions

While the C3 and C5 positions are the most readily functionalized, methods for the derivatization of other positions of the indole nucleus are also of significant interest for creating diverse molecular libraries.

Direct functionalization at the C2 position of 1-methylindoles can be challenging due to the preferential reactivity of the C3 position. However, strategies such as directed ortho-metalation (DoM) can be employed. By introducing a directing group at the N1 position, it is possible to direct a strong base like n-butyllithium to deprotonate the C2 position, followed by quenching with an electrophile. While the N-methyl group itself is not a strong directing group, the use of more sophisticated directing groups that can be later removed offers a viable, albeit multi-step, pathway.

Selective C-H functionalization of the benzene portion of the indole ring is a formidable challenge due to the similar reactivity of the C4, C6, and C7 protons.[14] However, recent advances in transition-metal-catalyzed C-H activation, often guided by directing groups, have opened up new possibilities for the regioselective introduction of substituents at these positions.[15] For instance, a directing group at the N1 or C3 position can facilitate the metal-catalyzed coupling of various partners at the C7 or C4 position, respectively.[16]

Applications in Drug Discovery and Materials Science

The diverse array of functionalized this compound derivatives accessible through the synthetic routes described above has led to their widespread application in various fields.

Anticancer Agents

A significant number of indole-based compounds exhibit potent anticancer activity.[5] The this compound scaffold has been incorporated into molecules designed to inhibit various protein kinases and other targets implicated in cancer progression. The ability to easily introduce a wide range of substituents at the C3 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Other Therapeutic Areas

Beyond oncology, indole derivatives are being investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. The this compound core provides a robust platform for the development of novel therapeutics in these areas.

Conclusion and Future Outlook

This compound has firmly established itself as a strategic building block in modern organic synthesis. Its well-defined reactivity at the C3 and C5 positions, coupled with emerging methods for the functionalization of other ring positions, provides chemists with a powerful toolkit for the construction of complex and diverse molecular architectures. The continued development of more efficient and selective catalytic systems, particularly for the activation of the relatively inert C-Cl bond and for regioselective C-H functionalization, will undoubtedly expand the synthetic utility of this versatile scaffold even further. As our understanding of the biological roles of indole-containing molecules deepens, the importance of this compound as a key starting material for the discovery of new medicines and advanced materials is set to grow.

References

- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rjpn.org [rjpn.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 14. soc.chim.it [soc.chim.it]

- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Benzofused Chloro-Indoles: From Natural Scaffolds to Modern Therapeutics

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1][2][3][4] Its strategic modification through halogenation, particularly chlorination, has emerged as a powerful tool in medicinal chemistry to fine-tune molecular properties and enhance biological efficacy.[5][6] This guide provides a comprehensive exploration of bz-chloro-indoles—indole scaffolds chlorinated on the benzene ring. We will traverse their initial discovery in marine natural products, delve into the mechanistic underpinnings of classical and modern synthetic routes, provide actionable experimental protocols, and discuss their significance in contemporary drug discovery.[7][8][9][10][11] This document is intended for researchers, chemists, and professionals in drug development seeking an in-depth understanding of this vital class of molecules.

Part 1: The Genesis of Chloro-Indoles: Natural Discovery and Biological Significance